molecular formula C18H20N2O2 B2851243 N-(1-((2,5-dimethylphenyl)amino)-2-oxo-2-phenylethyl)acetamide CAS No. 302928-73-0

N-(1-((2,5-dimethylphenyl)amino)-2-oxo-2-phenylethyl)acetamide

Cat. No. B2851243
CAS RN: 302928-73-0
M. Wt: 296.37
InChI Key: JCVDKEIHGPHTHT-UHFFFAOYSA-N
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Description

Amides are a type of functional group that contain a carbonyl group (C=O) linked to a nitrogen atom (N). They play a crucial role in the structure of proteins and are present in a wide range of pharmaceuticals .


Synthesis Analysis

N,N-Dialkyl amides, such as N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMA), are common polar solvents used in synthetic organic chemistry. They are versatile synthons that can be used in a variety of ways to generate different functional groups .


Molecular Structure Analysis

The molecular structure of amides involves a carbonyl group (C=O) linked to a nitrogen atom. This can be represented as a 2D or 3D structure .


Chemical Reactions Analysis

Amides can participate in a variety of chemical reactions. For example, N,N-dialkyl amides can be used to deliver different functional groups such as amino (R-NMe2), formyl (R-CHO), methylene (R-CH2), cyano (R-CN), amidoalkyl (CH2N(CH3)-C(=O)CH3-R) aminocarbonyl (R-CONMe2), carbonyl (R-CO), methyl (-Me), and a single atoms such as C, O, H etc .


Physical And Chemical Properties Analysis

The physical and chemical properties of amides can vary greatly depending on their specific structure. For example, acetamide is solid at room temperature, and its melting point is approximately 82 degrees Celsius .

Safety and Hazards

The safety and hazards associated with amides can vary greatly depending on their specific structure. For example, some amides may be harmful if swallowed or inhaled, and may cause eye irritation .

Future Directions

The future directions for research on amides could involve the development of new synthetic methods, the discovery of new pharmaceuticals, and the investigation of their biological activity .

properties

IUPAC Name

N-[1-(2,5-dimethylanilino)-2-oxo-2-phenylethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-12-9-10-13(2)16(11-12)20-18(19-14(3)21)17(22)15-7-5-4-6-8-15/h4-11,18,20H,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCVDKEIHGPHTHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(C(=O)C2=CC=CC=C2)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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